

1-(2-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1-(2-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile
Cat. No.:	B182897

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Characterization of **1-(2-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile**

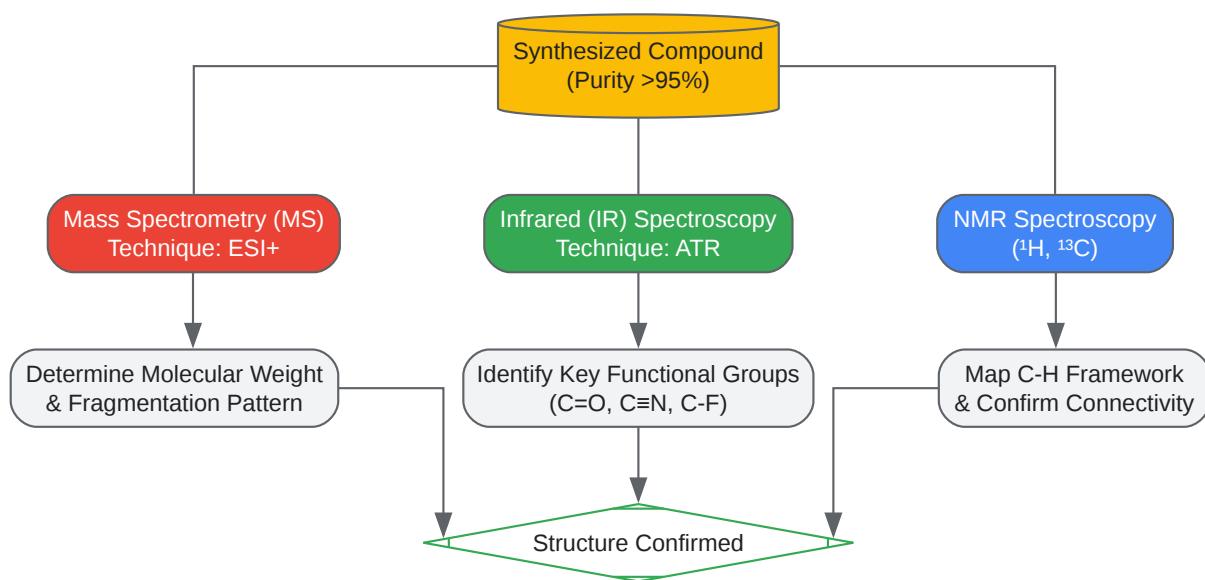
Abstract

This technical guide provides a comprehensive, predictive analysis of the spectral data for **1-(2-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile**, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document outlines the theoretical principles and expected outcomes for the structural elucidation of this molecule using Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. By explaining the causality behind experimental choices and data interpretation, this guide serves as a robust framework for the characterization of novel substituted cyclohexanone derivatives.

Introduction and Molecular Structure

1-(2-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile (Molecular Formula: $C_{13}H_{12}FNO$, Molecular Weight: 217.24 g/mol) is a bifunctional molecule of significant interest in medicinal chemistry. Its rigid cyclohexanone core, combined with a polar nitrile and an electronically modified fluorophenyl group, makes it a versatile scaffold for building complex molecular architectures. Accurate and unambiguous structural confirmation is the bedrock of any drug discovery program, ensuring that downstream biological data is reliable. This guide details the

expected spectroscopic signature of the molecule, providing a benchmark for its synthesis and quality control.


The molecule possesses several key structural features that dictate its spectroscopic behavior:

- A cyclohexanone ring, which exists in a dynamic chair conformation.
- A quaternary carbon (C1) bonded to both the phenyl ring and the nitrile group, which will be a key landmark in the ^{13}C NMR spectrum.
- An ortho-substituted fluorophenyl ring, which induces characteristic splitting patterns in both ^1H and ^{13}C NMR due to H-F and C-F spin-spin coupling.[\[1\]](#)[\[2\]](#)
- A nitrile group (C≡N) and a ketone group (C=O), both of which have distinct and easily identifiable infrared absorptions.

Figure 1: Structure of **1-(2-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile**.

Integrated Spectroscopic Workflow

A logical, multi-technique approach is essential for rigorous structural confirmation. The workflow begins with a low-resolution technique to confirm molecular weight (MS), moves to functional group identification (IR), and concludes with a high-resolution map of the carbon-hydrogen framework (NMR). Each step provides orthogonal data that, when combined, creates a self-validating system of evidence.

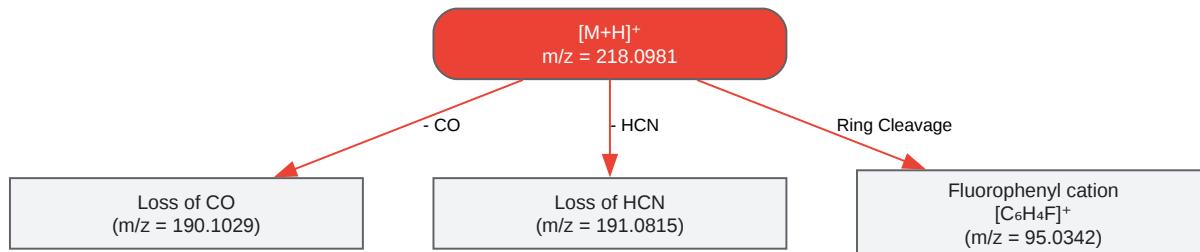
[Click to download full resolution via product page](#)

Caption: High-level workflow for spectroscopic characterization.

Mass Spectrometry (MS) Analysis

3.1. Self-Validating Experimental Protocol

- Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in HPLC-grade methanol. Dilute this solution 1:1000 in 50:50 methanol:water with 0.1% formic acid. The acid is critical for promoting protonation in positive ion mode.
- Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
- Acquisition Parameters:
 - Ionization Mode: Positive (ESI+)
 - Mass Range: 50-500 m/z
 - Capillary Voltage: 3.5 kV


- Source Temperature: 120 °C
- Internal Validation: Calibrate the instrument immediately before the run using a known standard (e.g., sodium formate) to ensure mass accuracy is below 5 ppm.

3.2. Predicted Data and Interpretation

The primary goal of MS is to confirm the molecular weight. For C₁₃H₁₂FNO, the expected monoisotopic mass is 217.0903 Da.

Ion Species	Predicted m/z	Rationale
[M+H] ⁺ (Protonated)	218.0981	The most abundant ion expected in ESI+ with formic acid.
[M+Na] ⁺ (Sodium Adduct)	240.0800	Often observed as a secondary adduct from glassware or solvent impurities.
[M-CN] ⁺	191.1023	Loss of the nitrile radical.
[M-CO-H] ⁺	189.0867	Characteristic loss of carbon monoxide from the cyclohexanone ring.
[C ₇ H ₄ FN] ⁺	121.0350	Fragment corresponding to the fluorobenzonitrile cation.

The high-resolution mass measurement of the [M+H]⁺ ion is the most critical piece of data. A measured value within 5 ppm of the theoretical 218.0981 Da provides strong evidence for the elemental composition.

[Click to download full resolution via product page](#)

Caption: Predicted major fragmentation pathways in ESI-MS/MS.

Infrared (IR) Spectroscopy Analysis

4.1. Self-Validating Experimental Protocol

- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is chosen for its speed and minimal sample preparation, requiring only a few milligrams of solid material.
- Data Acquisition:
 - Collect a background spectrum of the clean, empty ATR crystal. This is a mandatory step to subtract atmospheric CO₂ and H₂O signals.
 - Apply a small amount of the solid sample to the crystal and apply pressure to ensure good contact.
 - Co-add 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-600 cm⁻¹.
- Internal Validation: The presence of a sharp, intense carbonyl peak serves as an internal positive control for a successful measurement.

4.2. Predicted Data and Interpretation

IR spectroscopy is exceptionally powerful for identifying key functional groups. The spectrum is dominated by absorptions from the ketone and nitrile moieties.

Functional Group	Predicted Wavenumber (cm ⁻¹)	Peak Characteristics	Rationale
Aromatic C-H Stretch	3100-3000	Medium, sharp	Characteristic of sp ² C-H bonds on the phenyl ring.
Aliphatic C-H Stretch	2950-2850	Medium-Strong, sharp	Symmetric and asymmetric stretching of CH ₂ groups in the cyclohexane ring.
Nitrile (C≡N) Stretch	~2235	Medium-Sharp, diagnostic	The C≡N triple bond stretch is typically found in this region and is a key identifier. [3]
Ketone (C=O) Stretch	~1715	Strong, sharp, diagnostic	The carbonyl stretch in a six-membered ring ketone is one of the most intense peaks in the spectrum. [4]
Aromatic C=C Stretch	1600-1450	Medium, multiple bands	Vibrations of the phenyl ring skeleton.
Aryl-Fluorine (C-F) Stretch	1250-1100	Strong, sharp	The C-F bond stretch is a strong absorption, providing clear evidence of fluorination.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

5.1. Self-Validating Experimental Protocol

- Sample Preparation: Accurately weigh ~10-15 mg of the compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl_3). Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm). CDCl_3 is a good choice for its ability to dissolve a wide range of organic compounds and its single residual peak at δ 7.26 ppm.
- Instrumentation: A 500 MHz (or higher) spectrometer is recommended to resolve the complex splitting patterns of the cyclohexane and aromatic protons.
- ^1H NMR Acquisition:
 - Acquire a standard 1D proton spectrum with 16 scans.
 - Ensure the spectral width covers 0-12 ppm.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ^{13}C .
 - The use of broadband proton decoupling simplifies the spectrum to singlets (or doublets for carbons coupled to fluorine), making interpretation easier.^[5]
- Internal Validation: The TMS signal must be a sharp singlet at exactly 0.00 ppm. The residual solvent peak (CDCl_3 at 7.26 ppm, or its carbon signal at 77.16 ppm) provides a secondary reference point.

5.2. Predicted ^1H NMR Data (500 MHz, CDCl_3)

The proton NMR spectrum will be complex. The eight cyclohexane protons are all chemically and magnetically distinct (diastereotopic) and will appear as overlapping multiplets. The four aromatic protons will show patterns characteristic of a 1,2-disubstituted ring, further complicated by coupling to the ^{19}F nucleus.

Proton Label(s)	Predicted δ (ppm)	Multiplicity	Coupling Constants (J, Hz)	Assignment & Rationale
H-Ar (4H)	7.6 - 7.1	m	$J_{HH} \approx 7-8$, $J_{HF} \approx 5-9$	Aromatic protons. The ortho-fluorine substituent breaks the symmetry, leading to four distinct signals. Expect complex splitting from both H-H and H-F couplings.
H-2', H-6' (4H)	3.0 - 2.6	m	-	Protons alpha to the carbonyl group. They are deshielded by the C=O and will likely appear as two distinct multiplets.
H-3', H-5' (4H)	2.4 - 2.0	m	-	Protons beta to the carbonyl group. They are in a standard aliphatic environment and will appear as two complex, overlapping multiplets.

5.3. Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

The proton-decoupled ^{13}C NMR is the most definitive technique for confirming the carbon skeleton. The presence of fluorine will cause carbons in the phenyl ring to appear as doublets due to C-F coupling. The magnitude of the coupling constant (J_{CF}) is distance-dependent and highly diagnostic.[6]

Carbon Label	Predicted δ (ppm)	Multiplicity (due to ^{19}F)	J_{CF} (Hz)	Assignment & Rationale
C=O	~208	s	-	Carbonyl carbon, typically found >200 ppm in cyclohexanones. [7]
C-F (Ar)	~160	d	$^1\text{J}_{\text{CF}} \approx 250$	Aromatic carbon directly bonded to fluorine. Deshielded and exhibits a very large one-bond coupling constant.[8]
C-ipso (Ar)	~135	d	$^2\text{J}_{\text{CF}} \approx 20$	Quaternary aromatic carbon attached to the cyclohexane ring.
C-H (Ar)	132 - 120	d or s	$^{2-4}\text{J}_{\text{CF}} \approx 2-25$	The four aromatic CH carbons. Their shifts and C-F coupling constants confirm the substitution pattern.
C≡N	~120	s	-	Nitrile carbon, a sharp singlet in a characteristic region.

C-quat	~45	s	-	The sp ³ quaternary carbon at the junction of the two rings.
C-2', C-6'	~38	s	-	Carbons alpha to the carbonyl group.
C-3', C-5'	~30	s	-	Carbons beta to the carbonyl group.

Conclusion: An Integrated View

The structural elucidation of **1-(2-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile** is achieved not by a single spectrum, but by the confluence of evidence from multiple spectroscopic techniques.

- MS confirms the elemental formula C₁₃H₁₂FNO with high precision.
- IR provides immediate and unambiguous evidence for the key C=O, C≡N, and C-F functional groups.
- NMR delivers the final, high-resolution proof. ¹³C NMR confirms the presence of all 13 unique carbons, with the large ¹J_{CF} splitting being definitive proof of the C-F bond. ¹H NMR confirms the number and environment of the protons, completing the structural puzzle.

Together, this predicted dataset forms a robust analytical benchmark. Any deviation from these expected values during experimental analysis would signal the presence of an impurity, an isomer, or an incorrect structure, thereby upholding the principles of scientific integrity in drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Cyclohexanecarbonitrile [webbook.nist.gov]
- 4. Spectroscopic (infrared, Raman, UV and NMR) analysis, Gaussian hybrid computational investigation (MEP maps/HOMO and LUMO) on cyclohexanone oxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. acdlabs.com [acdlabs.com]
- 7. kgroup.du.edu [kgroup.du.edu]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [1-(2-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile spectral data (NMR, IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b182897#1-2-fluorophenyl-4-oxocyclohexane-1-carbonitrile-spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com